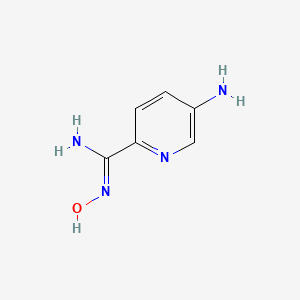

5-Aminopyridine-2-carboxamidoxime

CAS No.: 1228776-03-1

Cat. No.: VC7060721

Molecular Formula: C6H8N4O

Molecular Weight: 152.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228776-03-1 |

|---|---|

| Molecular Formula | C6H8N4O |

| Molecular Weight | 152.157 |

| IUPAC Name | 5-amino-N'-hydroxypyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) |

| Standard InChI Key | KCQSBYIYZPJKOY-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1N)C(=NO)N |

Introduction

Synthetic Routes and Methodological Considerations

While no explicit synthesis protocols for 5-aminopyridine-2-carboxamidoxime are detailed in the provided sources, analogous compounds offer insights into plausible pathways. For example, 5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8) is synthesized via coupling reactions using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in , followed by purification via flash chromatography . By analogy, 5-aminopyridine-2-carboxamidoxime could be synthesized through:

-

Amidoxime Formation: Reacting 5-aminopyridine-2-carbonitrile with hydroxylamine under acidic or basic conditions.

-

Carboxylic Acid Derivative Modification: Functionalizing 5-aminopyridine-2-carboxylic acid with hydroxylamine derivatives.

These routes remain speculative without experimental validation but align with established methods for amidoxime synthesis .

| Brand/Supplier | Purity | Price Range | Availability |

|---|---|---|---|

| Thermo Scientific Chemicals | 97% | Inquiry-based | Estimated Apr 2025 |

| CymitQuimica | ≥95% | Inquiry-based | Discontinued |

Suppliers typically offer quantities ranging from 5 mg to 5 g, with purification methods (e.g., chromatography) contingent on batch size .

Future Directions and Research Opportunities

-

Pharmacological Screening: Evaluate antimicrobial/anticancer activity against panels of resistant pathogens and cell lines.

-

Structure-Activity Relationships (SAR): Modify the carboxamidoxime group to optimize potency and selectivity.

-

Synthetic Optimization: Develop scalable, high-yield synthesis routes to support preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume